REACTION_CXSMILES
|
[OH-].[Mg+2:2].[OH-].[C:4]([NH:7][C@H:8]([C:16]([OH:18])=[O:17])[CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:15])[CH3:14])(=[O:6])[CH3:5].CC(C)[O-].[Al+3:23].CC(C)[O-].CC(C)[O-]>O.C(O)(C)C>[Mg:2].[Al:23].[C:4]([NH:7][C@H:8]([C:16]([OH:18])=[O:17])[CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:15])[CH3:14])(=[O:6])[CH3:5] |f:0.1.2,4.5.6.7,10.11|
|
Name
|
|
Quantity
|
11.66 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
172.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CCCNC(C)=O)C(=O)O
|
Name
|
Aluminium isopropoxide
|
Quantity
|
81.6 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
the mixture is then stirred
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° C for 30 minutes
|
Duration
|
30 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[Mg].[Al]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@@H](CCCNC(C)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 g | |
YIELD: CALCULATEDPERCENTYIELD | 404.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |